

(2,4-dinitrophenyl) thiocyanate IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dinitrophenyl thiocyanate

Cat. No.: B074842

[Get Quote](#)

(2,4-Dinitrophenyl) Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

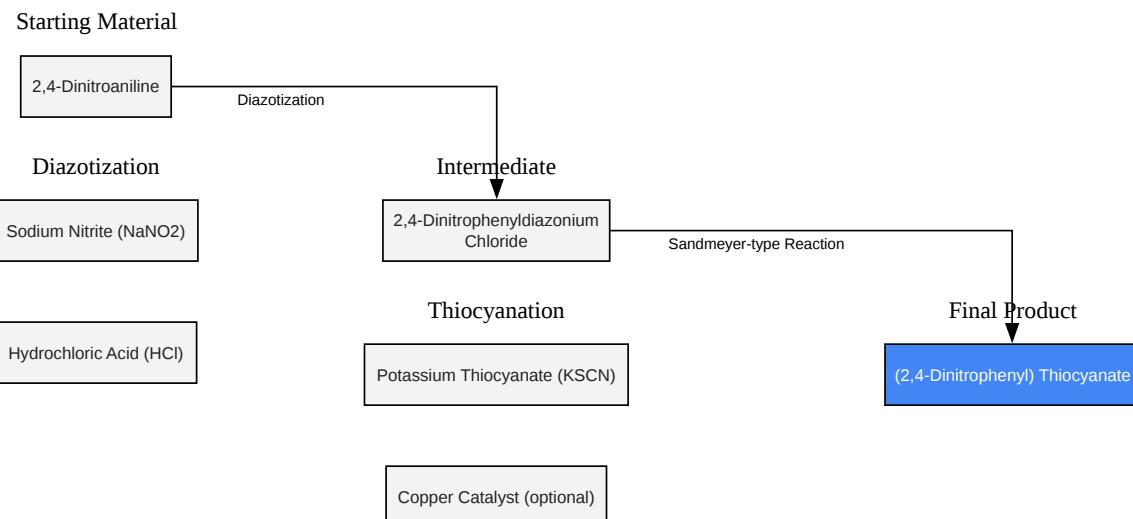
(2,4-Dinitrophenyl) thiocyanate is an organic compound featuring a dinitrophenyl group attached to a thiocyanate moiety. Its IUPAC name is 2,4-dinitro-1-thiocyanatobenzene. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its utility in immunological research.

Chemical Structure and Properties

The chemical structure of (2,4-dinitrophenyl) thiocyanate is characterized by a benzene ring substituted with two nitro groups at positions 2 and 4, and a thiocyanate group at position 1.

SMILES:O=--INVALID-LINK--c1ccc(SC#N)c(c1)--INVALID-LINK--=O

InChI:InChI=1S/C7H3N3O4S/c8-4-15-7-2-1-5(9(11)12)3-6(7)10(13)14/h1-3H


A summary of its key chemical and physical properties is provided in the table below.

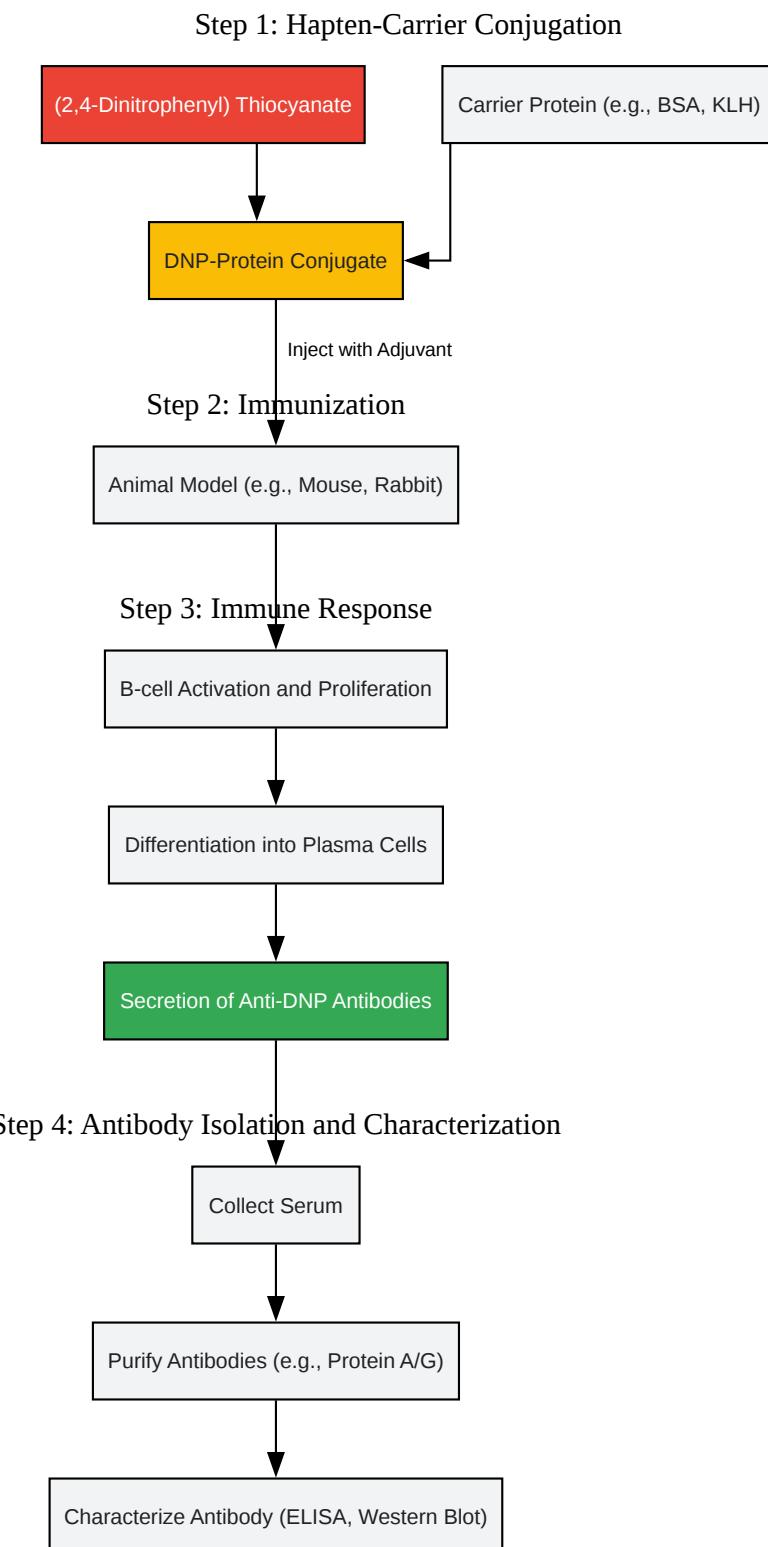
Property	Value	Reference
Molecular Formula	C7H3N3O4S	[1]
Molecular Weight	225.18 g/mol	[1]
CAS Number	1594-56-5	[1]
Appearance	Light yellow to orange powder/crystal	[2]
Melting Point	138-140 °C	[1]
Boiling Point	368.4 ± 32.0 °C (Predicted)	[1]
Density	1.72 g/cm ³ (estimate)	[1]

Synthesis

A common method for the synthesis of aryl thiocyanates involves the reaction of a corresponding diazonium salt with a thiocyanate salt. While a specific, detailed experimental protocol for the synthesis of (2,4-dinitrophenyl) thiocyanate from readily available starting materials was not found in the immediate search, a general synthetic workflow can be proposed based on established organic chemistry principles.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)


Caption: Proposed synthesis of (2,4-dinitrophenyl) thiocyanate.

Applications in Research

The primary application of the 2,4-dinitrophenyl (DNP) group in biomedical research is as a hapten.[3][4] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The DNP group is widely used to create immunogens for studying antibody production and specificity.[4][5]

Use as a Hapten for Immunological Studies

(2,4-Dinitrophenyl) thiocyanate can be used to dinitrophenylate proteins, thereby rendering them immunogenic. The thiocyanate group can react with nucleophilic residues on proteins, such as the amine groups of lysine, to form a stable covalent bond.

[Click to download full resolution via product page](#)

Caption: Workflow for generating anti-DNP antibodies using a DNP-hapten.

Representative Experimental Protocol: Protein Dinitrophenylation

Objective: To covalently attach the DNP hapten to a carrier protein, such as Bovine Serum Albumin (BSA), for use as an immunogen.

Materials:

- (2,4-Dinitrophenyl) thiocyanate
- Bovine Serum Albumin (BSA)
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethylformamide (DMF)
- Dialysis tubing (10 kDa MWCO)
- Spectrophotometer

Procedure:

- Dissolve BSA in PBS to a final concentration of 10 mg/mL.
- Prepare a stock solution of (2,4-dinitrophenyl) thiocyanate in DMF at a concentration of 20 mg/mL.
- Slowly add the (2,4-dinitrophenyl) thiocyanate solution to the BSA solution while gently stirring. A molar ratio of 40:1 (hapten:protein) is a common starting point.
- Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
- Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours, with at least three changes of buffer, to remove unreacted hapten.
- Determine the degree of substitution by measuring the absorbance of the DNP-BSA conjugate at 360 nm and the protein concentration using a standard protein assay (e.g., BCA assay).

Toxicological Data

Limited toxicological data is available for (2,4-dinitrophenyl) thiocyanate. The following table summarizes the available acute toxicity data.

Organism	Route	Toxicity Value	Reference
Guinea pig	Oral	LD50: 1650 mg/kg	[1]

The compound is classified as a flammable solid and is suspected of causing genetic defects. It is also reported to cause skin and eye irritation and may cause respiratory irritation.

Conclusion

(2,4-Dinitrophenyl) thiocyanate is a valuable research chemical, primarily utilized as a hapten for the dinitrophenylation of proteins in immunological studies. Its well-defined chemical structure and reactivity make it a useful tool for eliciting and studying antibody responses to the DNP group. While extensive biological activity data for the compound itself is not readily available, its role as a hapten is well-established in the scientific literature. Researchers should handle this compound with appropriate safety precautions due to its potential hazards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-DINITROPHENYL THIOCYANATE CAS#: 1594-56-5 [m.chemicalbook.com]
- 2. 2,4-Dinitrophenyl Thiocyanate | 1594-56-5 | TCI AMERICA [tcichemicals.com]
- 3. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPECIFICITY OF THE IMMUNE RESPONSE TO THE 2, 4-DINITROPHENYL AND 2, 4, 6-TRINITROPHENYL GROUPS: LIGAND BINDING AND FLUORESCENCE PROPERTIES OF CROSS-REACTING ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2,4-dinitrophenyl) thiocyanate IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074842#2-4-dinitrophenyl-thiocyanate-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com